2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
Overview
Description
2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a unique chemical compound with the empirical formula C4H8ClF3N2O . It is usually stable in the form of salt . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide involves reacting glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product of 2-amino-N-(2,2,2-trifluoroethyl)acetamide . The crude product can be salted with acid to get a salt of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, and finally, a base is added to dissociate pure 2-amino-N-(2,2,2-trifluoroethyl)acetamide .Molecular Structure Analysis
The molecular weight of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is 192.57 . The InChI code for this compound is 1S/C4H7F3N2O.ClH/c5-4(6,7)2-9-3(10)1-8;/h1-2,8H2,(H,9,10);1H .Chemical Reactions Analysis
2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a reactant in the synthesis of isoxazoline indolizine amides .Physical And Chemical Properties Analysis
2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a solid . It has a molecular weight of 192.57 and an InChI key of DBNFKWRZLGVLSH-UHFFFAOYSA-N .Scientific Research Applications
Organic Synthesis
2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride: is a valuable reactant in the synthesis of isoxazoline indolizine amides . These compounds are of interest due to their potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Medicinal Chemistry
In medicinal chemistry, this compound serves as an intermediate in the development of new therapeutic agents. It’s particularly used in the synthesis of novel inhibitors of Hsp90 , a chaperone protein implicated in cancer cell growth .
Agriculture
The compound is a key intermediate in the synthesis of fluralaner , a broad-spectrum veterinary insecticide used in agriculture to protect livestock from parasitic infections . Fluralaner’s efficacy against a variety of parasites makes it a crucial component in veterinary medicine.
Veterinary Medicine
As mentioned earlier, 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is crucial in creating fluralaner. This insecticide is highly effective against various parasites in animals, contributing significantly to animal health and welfare .
Patent Applications
The compound is also mentioned in patent literature, indicating its use in proprietary methods for preparing pharmaceutical intermediates, which could lead to the development of new drugs .
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a key intermediate in the synthesis of fluralaner , a broad-spectrum veterinary insecticide . Fluralaner is highly effective against various parasites in animals .
Mode of Action
The compound plays a critical role in the structure and function of fluralaner . In the condensation step, this compound reacts with the hydrolyzate and a condensing agent in a solvent medium, resulting in the formation of fluralaner under thermal conditions .
Biochemical Pathways
It is known that the compound is crucial in the synthesis of fluralaner , which affects the nervous system of parasites, leading to their paralysis and death .
Pharmacokinetics
Its trifluoroethyl group enhances stability and alters biological activity, impacting properties like solubility and lipophilicity .
Result of Action
The primary result of the action of 2-Amino-N-(2,2,2-Trifluoroethyl)acetamide hydrochloride is the formation of fluralaner . Fluralaner is a potent insecticide that is highly effective against various parasites in animals .
properties
IUPAC Name |
2-amino-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3N2O.ClH/c5-4(6,7)2-9-3(10)1-8;/h1-2,8H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNFKWRZLGVLSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1171331-39-7 | |
Record name | Acetamide, 2-amino-N-(2,2,2-trifluoroethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171331-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1171331397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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